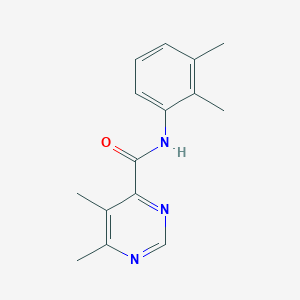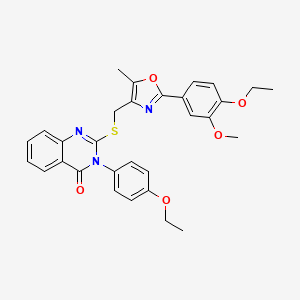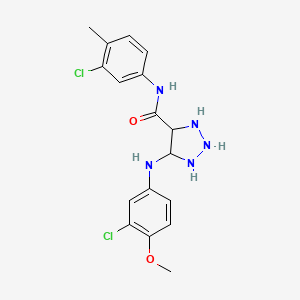![molecular formula C25H24N4OS2 B2634042 4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1224010-96-1](/img/structure/B2634042.png)
4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, which is a heterocyclic compound containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, with isopropylbenzyl and methylbenzylthio substituents . These groups could influence the compound’s physical and chemical properties, as well as its reactivity.Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Research in heterocyclic chemistry has led to the development of various methods for synthesizing thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines and their derivatives. These compounds are prepared through heterocyclization processes, involving reactions with phenyl or ethyl isothiocyanate, hydrazine, and orthoesters. Such synthetic routes are critical for creating novel compounds with potential applications in medicinal chemistry and materials science (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
Biological Activities
Several studies have focused on the antimicrobial and anti-inflammatory properties of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines. These compounds exhibit significant biological activity, making them potential candidates for drug development. For instance, compounds with the thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one framework have been synthesized and evaluated for their antimicrobial activity, showing promise as new therapeutic agents (Hossain & Bhuiyan, 2009).
Neurotropic Activity
Research has also extended into the neurotropic activities of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives, indicating potential applications in the treatment of neurological disorders. The synthesis of novel heterosystems, including condensed derivatives, has been explored, with some compounds exhibiting anticonvulsive activities, highlighting the potential for these molecules in neuropharmacology (Paronikyan et al., 2012).
Antimicrobial and Antitumor Activities
Further studies have demonstrated the antimicrobial and antitumor potentials of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives. These compounds have been tested against various bacterial strains, including MRSA and VRE, showing significant inhibitory activities. Additionally, certain derivatives have been evaluated for their antiproliferative activity against human tumor cell lines, revealing strong antitumor properties at nanomolar concentrations (Sanad et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
12-[(4-methylphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS2/c1-16(2)20-10-8-18(9-11-20)14-28-23(30)22-21(12-13-31-22)29-24(28)26-27-25(29)32-15-19-6-4-17(3)5-7-19/h4-13,16H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFDSIJPJCQSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)C(C)C)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-N-[2-phenyl-4-(1,1,1-triphenylphosphonio)-1,3-oxazol-5-yl]amine iodide](/img/structure/B2633965.png)
![4-Chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2633967.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)


![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)


![2-(2-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2633979.png)